molecular formula C9H13NO2 B14575177 2-(Dimethoxymethyl)-6-methylpyridine CAS No. 61471-70-3

2-(Dimethoxymethyl)-6-methylpyridine

Cat. No.: B14575177
CAS No.: 61471-70-3
M. Wt: 167.20 g/mol
InChI Key: LKJGCLWGQOAYHK-UHFFFAOYSA-N
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Description

2-(Dimethoxymethyl)-6-methylpyridine is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethoxymethyl)-6-methylpyridine typically involves the reaction of 6-methylpyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by methoxylation. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the intermediate and subsequent methoxylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethoxymethyl)-6-methylpyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dimethoxymethyl)-6-methylpyridine has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of other organic compounds and as a building block in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethoxymethyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It may also interact with nucleophiles in biological systems, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(dimethoxymethyl)pyridine: Similar in structure but with two methoxymethyl groups.

    2-(Dimethoxymethyl)pyridine: Lacks the methyl group at the 6-position.

    6-Methylpyridine: Lacks the dimethoxymethyl group.

Uniqueness

2-(Dimethoxymethyl)-6-methylpyridine is unique due to the presence of both a dimethoxymethyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61471-70-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-(dimethoxymethyl)-6-methylpyridine

InChI

InChI=1S/C9H13NO2/c1-7-5-4-6-8(10-7)9(11-2)12-3/h4-6,9H,1-3H3

InChI Key

LKJGCLWGQOAYHK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(OC)OC

Origin of Product

United States

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